![molecular formula C27H28O12 B1632330 [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate](/img/structure/B1632330.png)
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate
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Overview
Description
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate is a natural product found in Itoa orientalis with data available.
Scientific Research Applications
Synthesis and Structural Applications
- This compound has been explored in the stereoselective synthesis of various organic structures. For example, it's used in the synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and for the asymmetric synthesis of 2,6-Anhydrohepturonic acid derivatives and beta-C-manno-Pyranosides (Gerber & Vogel, 2001). These compounds are significant for constructing complex organic molecules like trisaccharides.
Biomedical Research
- Cyclohexenone derivatives, closely related to the specified compound, have been isolated from fungi and tested for their biological activities. These derivatives show inhibitory effects against bacteria and cancer cell lines, indicating potential pharmaceutical applications (Shiono et al., 2005).
Chemical Analysis and Characterization
- Derivatives of this compound have been studied through nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to understand their keto-enol tautomerism. Such studies are crucial in elucidating the chemical properties and behavior of complex organic molecules (Pires et al., 2016).
Computational Chemistry
- There has been a computational study on the role of structurally similar molecules in regulating blood glucose levels. This research suggests potential applications in diabetes management (Muthusamy & Krishnasamy, 2016).
properties
Product Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate |
---|---|
Molecular Formula |
C27H28O12 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2/t19-,21-,22+,23-,25-,27?/m1/s1 |
InChI Key |
WVZFLDUSZYAGPC-LFMHJWGUSA-N |
Isomeric SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)O)O)O |
SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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